molecular formula C3H2OS2 B1628341 3H-1,2-Dithiol-3-one CAS No. 3326-88-3

3H-1,2-Dithiol-3-one

Cat. No.: B1628341
CAS No.: 3326-88-3
M. Wt: 118.18 g/mol
InChI Key: SXUYADQBBAAFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-1,2-Dithiol-3-one is a useful research compound. Its molecular formula is C3H2OS2 and its molecular weight is 118.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

dithiol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2OS2/c4-3-1-2-5-6-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUYADQBBAAFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSSC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555405
Record name 3H-1,2-Dithiol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3326-88-3
Record name 3H-1,2-Dithiol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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